1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-
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Overview
Description
(2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) is a complex organic compound that features both imine and indolinone functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) typically involves the condensation of 3-methoxyaniline with an appropriate indolinone derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolinone moiety.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, these compounds may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the indolinone moiety may interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin): Unique due to its specific substitution pattern.
(2E,5Z)-2-((4-methoxyphenyl)imino)-5-(2-oxoindolin): Similar but with a different position of the methoxy group.
(2E,5Z)-2-((3-chlorophenyl)imino)-5-(2-oxoindolin): Similar but with a chlorine substituent instead of a methoxy group.
Uniqueness
The uniqueness of (2E,5Z)-2-((3-methoxyphenyl)imino)-5-(2-oxoindolin) lies in its specific functional groups and their positions, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13N3O3S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[4-hydroxy-2-(3-methoxyanilino)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H13N3O3S/c1-24-11-6-4-5-10(9-11)19-18-21-17(23)15(25-18)14-12-7-2-3-8-13(12)20-16(14)22/h2-9,23H,1H3,(H,19,21) |
InChI Key |
HAGYZINBSSRQQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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